molecular formula C7H11BrO3 B13040557 3-Bromo-5-methyl-2-oxohexanoic acid CAS No. 90012-69-4

3-Bromo-5-methyl-2-oxohexanoic acid

Cat. No.: B13040557
CAS No.: 90012-69-4
M. Wt: 223.06 g/mol
InChI Key: QICCJSVHNTUDTE-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-2-oxohexanoic acid is an organic compound with the molecular formula C7H11BrO3 It is a derivative of hexanoic acid, featuring a bromine atom at the third position, a methyl group at the fifth position, and a keto group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methyl-2-oxohexanoic acid can be achieved through several methods. One common approach involves the bromination of 5-methyl-2-oxohexanoic acid. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Another method involves the alkylation of 3-bromo-2-oxohexanoic acid with a methylating agent such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3). This reaction introduces the methyl group at the fifth position, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methyl-2-oxohexanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.

    Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of 3-hydroxy-5-methyl-2-oxohexanoic acid or 3-amino-5-methyl-2-oxohexanoic acid.

    Reduction: Formation of 3-bromo-5-methyl-2-hydroxyhexanoic acid.

    Oxidation: Formation of 3-bromo-5-carboxy-2-oxohexanoic acid.

Scientific Research Applications

3-Bromo-5-methyl-2-oxohexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methyl-2-oxohexanoic acid involves its interaction with specific molecular targets. The bromine atom and keto group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of metabolic pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-oxohexanoic acid: Lacks the methyl group at the fifth position.

    5-Methyl-2-oxohexanoic acid: Lacks the bromine atom at the third position.

    3-Bromo-5-methyl-2-hydroxyhexanoic acid: Contains a hydroxyl group instead of a keto group at the second position.

Uniqueness

3-Bromo-5-methyl-2-oxohexanoic acid is unique due to the presence of both a bromine atom and a methyl group, along with a keto group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

90012-69-4

Molecular Formula

C7H11BrO3

Molecular Weight

223.06 g/mol

IUPAC Name

3-bromo-5-methyl-2-oxohexanoic acid

InChI

InChI=1S/C7H11BrO3/c1-4(2)3-5(8)6(9)7(10)11/h4-5H,3H2,1-2H3,(H,10,11)

InChI Key

QICCJSVHNTUDTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)C(=O)O)Br

Origin of Product

United States

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